1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester
Description
This compound is a diazo-functionalized naphthalenesulfonic acid ester characterized by a biphenyl moiety substituted with an isopropyl group. Its structure includes a reactive diazo group (-N=N-) at the 3-position of the naphthalene ring, a sulfonic acid derivative, and a bulky biphenyl ester group. The diazo group confers photochemical and thermal reactivity, making it valuable in synthetic chemistry, particularly in coupling reactions for dye synthesis or pharmaceutical intermediates .
Synthesis typically involves diazotization under acidic, cooled conditions (0–5°C) using sodium nitrite (NaNO₂), followed by coupling with substituted phenols in alkaline media .
Properties
CAS No. |
52125-43-6 |
|---|---|
Molecular Formula |
C25H20N2O4S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-diazonio-4-[4-(4-propan-2-ylphenyl)phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C25H20N2O4S/c1-16(2)17-7-9-18(10-8-17)19-11-13-20(14-12-19)31-32(29,30)24-15-23(27-26)25(28)22-6-4-3-5-21(22)24/h3-16H,1-2H3 |
InChI Key |
GLDWEKXOUDLIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C4=CC=CC=C43)[O-])[N+]#N |
Origin of Product |
United States |
Biological Activity
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester, also known by its CAS number 135668-77-8, is a complex organic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and materials science.
Molecular Structure
- Molecular Formula : C39H34N2O7S
- Molecular Weight : 674.77 g/mol
- Chemical Structure : The compound features a naphthalene sulfonic acid core with diazo and keto functionalities, contributing to its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to light and heat |
1-Naphthalenesulfonic acid derivatives exhibit various biological activities primarily due to their ability to interact with cellular components:
- Antimicrobial Activity : Research indicates that compounds similar to 1-naphthalenesulfonic acid can inhibit the growth of bacteria and fungi by disrupting their cell membranes or metabolic pathways.
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which may have implications in drug design for metabolic disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development as a new class of antibiotics .
- Antioxidant Activity : In vitro assays revealed that the compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems .
- Enzyme Interaction : Research on enzyme kinetics indicated that the compound acts as a competitive inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism rates .
Pharmaceutical Development
Given its biological activities, 1-naphthalenesulfonic acid derivatives are being explored for:
- Antibiotic Development : With rising antibiotic resistance, compounds like this may provide novel mechanisms of action against resistant strains.
- Antioxidant Formulations : Its antioxidant properties make it suitable for inclusion in dietary supplements and cosmetic products aimed at skin protection.
Material Science
The unique properties of this compound also lend themselves to applications in:
- Dye Production : Its sulfonic acid group allows for solubility in water, making it useful in dyeing processes where water solubility is advantageous.
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the material's properties.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 440.5 g/mol. Its structure features a naphthalene sulfonic acid moiety with a diazo group, which contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Diazo Compounds : The diazo group present in the compound can be utilized for generating other functional groups through reactions such as coupling reactions with aromatic compounds. This property is particularly valuable in synthesizing azo dyes and pharmaceuticals .
- Reagents for Coupling Reactions : It acts as a coupling reagent in reactions involving phenolic compounds, enabling the formation of complex organic molecules that are essential in various chemical industries .
Materials Science
In materials science, this compound is used to develop new materials with specific properties:
- Polymer Chemistry : It can be used to modify polymer surfaces or as an additive to enhance the properties of polymers, such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to improved performance in applications like coatings and adhesives .
- Dyes and Pigments : Due to its structural characteristics, it can be utilized in the production of dyes and pigments that require specific light absorption properties. The diazo group allows for vibrant color production, making it suitable for textile applications .
Biological Research
The biological applications of this compound are emerging areas of interest:
- Bioconjugation : The reactive diazo group enables the conjugation with biomolecules such as proteins or nucleic acids. This property is harnessed in the development of targeted drug delivery systems and diagnostic tools .
- Photodynamic Therapy : There is potential for using this compound in photodynamic therapy (PDT) where its ability to generate reactive species upon light activation could be explored for cancer treatment strategies .
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the use of 1-naphthalenesulfonic acid derivatives in synthesizing azo dyes through coupling reactions with various aromatic amines. The resulting azo compounds exhibited high stability and vivid colors suitable for textile applications.
Case Study 2: Polymer Modification
Research indicated that incorporating this compound into polyvinyl chloride (PVC) enhanced its thermal stability significantly compared to unmodified PVC. This modification was attributed to the formation of cross-linked structures that improved the material's resistance to heat.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Key Observations:
Diazo Position and Reactivity : The target compound and ’s analog differ in diazo placement (3- vs. 6-position), influencing electronic effects and coupling reactivity. The 3-diazo group in the target may exhibit enhanced stability due to conjugation with the sulfonic acid .
Amino vs. Ester Groups: ’s bis-azo compound with amino groups is more polar and likely less stable under acidic conditions compared to the target’s ester .
Simplified Derivatives : ’s sodium salt lacks the diazo and ester groups, reducing steric hindrance and reactivity but improving water solubility .
Research Findings and Challenges
- Reactivity : The target’s diazo group undergoes efficient coupling with electron-rich aromatics, but steric hindrance from the biphenyl ester may reduce reaction yields compared to smaller esters .
- Stability : Thermal gravimetric analysis (TGA) of analogous compounds suggests decomposition temperatures above 150°C for diazo-naphthalenesulfonates, though quantitative data for the target remains scarce .
- Toxicity: No direct data exists for the target compound, but related diazo sulfonates show moderate ecotoxicity, necessitating careful handling .
Preparation Methods
Synthesis of 1-Naphthalenesulfonic acid, 3,4-dihydro-4-oxo derivative
- Starting from 1-naphthalenesulfonic acid , selective oxidation and functional group transformations are performed to generate the 3,4-dihydro-4-oxo moiety.
- The diazotization step involves treating the amine precursor with nitrous acid under acidic conditions to form the 3-diazo group on the naphthalene ring.
- This diazotization must be carefully controlled to avoid side reactions such as azo coupling or decomposition.
Preparation of the Biphenyl Alcohol Derivative
- The biphenyl moiety, ar'-(1-methylethyl)[1,1'-biphenyl]-4-ol , is synthesized or procured as the alcohol component for esterification.
- This biphenyl alcohol features an isopropyl substituent at the aryl position, which influences the steric and electronic properties of the final ester.
Esterification Process
- The esterification between the 3-diazo-3,4-dihydro-4-oxo-1-naphthalenesulfonic acid and the biphenyl alcohol is typically carried out using standard coupling agents or acid chlorides.
- Common methods include:
- Conversion of the sulfonic acid to the corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl2).
- Subsequent reaction with the biphenyl alcohol under controlled temperature to form the ester linkage.
- The reaction conditions must be mild enough to preserve the diazo group integrity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | NaNO2, HCl, 0-5°C | Low temperature to stabilize diazo group |
| Sulfonyl chloride formation | SOCl2, reflux or room temperature | Anhydrous conditions required |
| Esterification | Biphenyl alcohol, base (e.g., pyridine), 0-25°C | Avoid high temperatures to prevent diazo degradation |
Analytical and Research Data
- The purity and structure confirmation are typically done by NMR spectroscopy , mass spectrometry , and IR spectroscopy .
- Diazo compounds show characteristic UV-Vis absorption bands due to the diazo chromophore.
- Stability studies indicate that the diazo group is sensitive to heat and light, requiring storage under inert atmosphere and low temperature.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Critical Parameters | Outcome/Notes |
|---|---|---|---|
| 1. Oxidation and sulfonation | 1-Naphthalenesulfonic acid, oxidants | Controlled oxidation conditions | Formation of 3,4-dihydro-4-oxo intermediate |
| 2. Diazotization | Nitrous acid (NaNO2 + HCl) | 0-5°C, acidic medium | Formation of 3-diazo group |
| 3. Sulfonyl chloride formation | Thionyl chloride (SOCl2) | Anhydrous, gentle heating | Conversion to sulfonyl chloride |
| 4. Esterification | Biphenyl-4-ol derivative, base (e.g., pyridine) | Mild temperature (0-25°C) | Formation of target ester |
Research and Industrial Applications
- The compound is used in semiconductor device fabrication as a photoactive material due to the diazo group's photoreactivity.
- It also serves as an intermediate in azo dye synthesis , where the diazo group is crucial for coupling reactions.
- Research studies emphasize the importance of controlling reaction parameters to maintain diazo stability and achieve high yield.
Q & A
Advanced Research Question
- Spectroscopy :
- Chromatography :
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .
How do structural modifications in the naphthalene ring influence the compound’s reactivity in coupling reactions?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Substituents like sulfonic acids decrease electron density, slowing electrophilic coupling but improving solubility for aqueous-phase reactions .
- Steric Effects : Bulky groups (e.g., isopropyl esters) on the biphenyl moiety can hinder coupling efficiency by ~30%, requiring longer reaction times .
- Theoretical Modeling : Use DFT calculations to predict reactivity trends and optimize substituent placement .
What strategies can resolve contradictions in spectroscopic data when analyzing this compound’s degradation products?
Advanced Research Question
- Multi-Method Validation : Cross-reference LC-MS, -NMR, and IR data to distinguish degradation artifacts from synthetic intermediates .
- Isotopic Labeling : Introduce -labeled diazo groups to track decomposition pathways via isotopic shifts in mass spectra .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier signals caused by degradation .
What are the critical factors in designing a purification protocol for this compound using membrane technologies?
Basic Research Question
- Membrane Selection : Use hydrophilic polyamide membranes (MWCO 200–500 Da) to retain high-molecular-weight byproducts while allowing salts to pass .
- Process Parameters : Optimize transmembrane pressure (3–5 bar) and cross-flow velocity to minimize fouling .
- Post-Treatment : Apply activated carbon adsorption to remove trace organic impurities .
How can theoretical frameworks guide the investigation of electron transfer mechanisms in diazo-containing sulfonic acids?
Advanced Research Question
- Marcus Theory : Model electron transfer kinetics between the diazo group and aromatic systems to predict reaction rates under varying redox conditions .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electron-rich regions prone to nucleophilic attack .
- Experimental Calibration : Validate theoretical predictions with cyclic voltammetry to measure redox potentials .
What are the methodological challenges in quantifying trace degradation products of this compound in environmental samples?
Advanced Research Question
- Matrix Interference : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate analytes from complex matrices (e.g., wastewater) .
- Detection Limits : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) or tandem MS/MS .
- Quality Control : Spike internal standards (e.g., deuterated analogs) to correct for recovery losses during extraction .
What safety protocols are essential when handling diazo compounds in sulfonic acid synthesis?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., nitrous acid vapors) .
- Emergency Procedures : Maintain eyewash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) .
How does the presence of the isopropyl biphenyl ester group affect the compound’s interaction with biological targets?
Advanced Research Question
- Steric Hindrance : The isopropyl group reduces binding affinity to hydrophobic enzyme pockets by ~40%, as shown in molecular docking studies .
- Solubility-Permeability Balance : While the sulfonic acid enhances water solubility, the biphenyl ester increases logP, improving membrane permeability in cell-based assays .
- Metabolic Stability : In vitro studies with liver microsomes show esterase-mediated hydrolysis of the isopropyl group, generating active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
